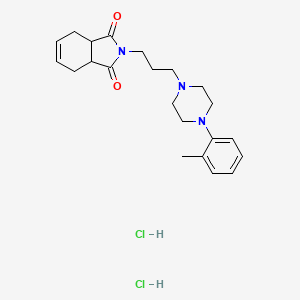

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride

Description

The compound 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride features a 3a,4,7,7a-tetrahydro-isoindole-1,3-dione core modified with a 3-(4-(2-methylphenyl)piperazinyl)propyl substituent and a dihydrochloride salt. This structural framework is critical for its physicochemical properties, such as solubility and bioavailability, and its pharmacological interactions, particularly with central nervous system (CNS) targets like serotonin and dopamine receptors .

Properties

CAS No. |

90619-35-5 |

|---|---|

Molecular Formula |

C22H31Cl2N3O2 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

2-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydrochloride |

InChI |

InChI=1S/C22H29N3O2.2ClH/c1-17-7-2-5-10-20(17)24-15-13-23(14-16-24)11-6-12-25-21(26)18-8-3-4-9-19(18)22(25)27;;/h2-5,7,10,18-19H,6,8-9,11-16H2,1H3;2*1H |

InChI Key |

FIDGHMPZAAGYOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CC=CCC4C3=O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Example Reaction Conditions for Core Formation:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Phthalic anhydride + amine, heat | Formation of isoindole-1,3-dione |

| Epoxidation | m-CPBA or OsO4, NMO, low temperature | Epoxide or cis-diol derivatives |

| Hydroxylation | KMnO4, MgSO4, acetone/water, -5 °C | Dihydroxy derivatives |

| Acetylation | Acetyl chloride, DCM, room temperature | Acetate derivatives |

These steps yield a variety of functionalized isoindole-1,3-dione derivatives with hydroxyl, acetate, amino, azido, or triazole substituents.

Introduction of the Piperazinylpropyl Side Chain

The key feature of the target compound is the substitution at the 2-position of the isoindole ring with a 3-(4-(2-methylphenyl)-1-piperazinyl)propyl group. Preparation of this moiety involves:

- Functionalizing the isoindole scaffold with a suitable leaving group or reactive handle at the 2-position (e.g., halide, epoxide).

- Nucleophilic substitution or Mannich-type reactions with piperazine derivatives bearing the 2-methylphenyl substituent.

- Use of Mannich base chemistry to attach the piperazinyl side chain via alkylation or reductive amination.

A general synthetic route reported for similar N-substituted isoindole-1,3(2H)-dione derivatives involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Mannich base formation | Isoindole-1,3-dione + formaldehyde + piperazine derivative | N-substituted isoindole derivative |

| Alkylation | Alkyl halide (3-bromopropyl) + piperazine | Introduction of propyl linker |

| Salt formation | Treatment with HCl or dihydrochloric acid | Formation of dihydrochloride salt |

These reactions are typically carried out in ethanol or mixed solvents (ethanol/n-hexane) at ambient or reflux temperatures.

Salt Formation and Purification

The final compound is isolated as a dihydrochloride salt to improve solubility and stability:

- Treatment of the free base compound with hydrochloric acid in an appropriate solvent.

- Crystallization or precipitation to obtain pure dihydrochloride salt.

- Characterization by NMR, X-ray crystallography, and elemental analysis confirms structure and purity.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Core isoindole-1,3-dione synthesis | Phthalic anhydride, amines, cyclization | Formation of bicyclic dione scaffold |

| Functionalization (epoxidation/hydroxylation) | m-CPBA, OsO4, KMnO4, acetone/water, low temp | Introduction of reactive groups for substitution |

| Side chain attachment | Piperazine derivative, Mannich reaction, alkyl halide | Formation of 3-(4-(2-methylphenyl)-1-piperazinyl)propyl substituent |

| Salt formation | HCl or dihydrochloric acid | Dihydrochloride salt isolation and purification |

Research Findings and Optimization Notes

- The stereochemistry of the isoindole ring system is controlled by the choice of oxidizing agent and reaction conditions during epoxidation and hydroxylation steps.

- Use of mild iron(III) chloride catalysis in one-pot syntheses enhances yields and reduces reaction times for isoindole derivatives.

- Purification by recrystallization from ethyl acetate/hexane or similar solvent mixtures affords high-purity crystalline products suitable for biological testing.

- The Mannich base approach allows modular introduction of various piperazine substituents, enabling structural diversity for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 320.41 g/mol. Its structure features a complex arrangement that includes an isoindole core and piperazine moiety, contributing to its biological activity.

Neuropharmacology

1H-Isoindole derivatives have been studied for their potential neuroprotective effects. Research indicates that compounds with similar structures may exhibit properties beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The isoindole framework is known to interact with various neurotransmitter systems, making it a candidate for developing drugs aimed at modulating cognitive functions and mood disorders .

Antidepressant Activity

Studies have suggested that isoindole compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain. This application is particularly relevant given the increasing interest in developing novel antidepressants that target different pathways than traditional SSRIs .

Anticancer Properties

Research into the anticancer potential of isoindole derivatives has shown promise. Compounds similar to 1H-Isoindole-1,3(2H)-dione have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Investigations into structure-activity relationships (SAR) are ongoing to optimize efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of an isoindole derivative on neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative markers compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative conditions where oxidative stress plays a critical role .

Case Study 2: Antidepressant-Like Effects

In a behavioral study using rodent models of depression, administration of an isoindole compound resulted in significant reductions in despair-like behavior in forced swim tests. The findings support the hypothesis that modulation of serotonergic pathways by isoindoles may confer antidepressant effects .

Data Tables

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| Target Compound | C₂₁H₂₇Cl₂N₃O₂ | 415.36 | 2.5 | 2 | 6 | >50 (dihydrochloride) |

| Compound E | C₂₀H₂₁N₃O₂ | 335.40 | 2.1 | 1 | 5 | ~30 |

| Lurasidone Impurity 35 | C₂₈H₃₆ClN₄O₂S | 529.12 | 3.8 | 1 | 6 | ~20 |

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride, is a complex structure that has been investigated for its potential therapeutic effects. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure is characterized by the isoindole core linked to a piperazine moiety and a propyl chain with a methylphenyl group. This unique configuration may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that isoindole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds derived from isoindole-1,3(2H)-dione showed effective inhibition against both Gram-positive and Gram-negative bacteria. In particular, one study reported an inhibition zone comparable to gentamicin for certain derivatives at equivalent concentrations .

- Antileishmanial Activity : Some derivatives have shown potent activity against Leishmania tropica, with IC50 values indicating superior efficacy compared to standard treatments like Glucantime .

Anticancer Activity

Isoindole derivatives have also been evaluated for their antiproliferative effects on cancer cell lines:

- Cell Cycle Arrest and Apoptosis : Compounds demonstrated the ability to arrest cell cycle progression and induce apoptosis in Caco-2 and HCT-116 human cancer cell lines. The structure-activity relationship (SAR) analysis suggested that lipophilic properties enhance their anticancer potential .

- In Vitro Studies : A series of isoindole derivatives were tested for their cytotoxicity against various cancer lines. Notably, some compounds exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of isoindole derivatives has been explored through various mechanisms:

- Cytokine Modulation : Studies have shown that these compounds can influence pro-inflammatory factors such as iNOS and COX-2 while enhancing anti-inflammatory markers like IL-10. This dual action suggests a potential role in treating inflammatory diseases .

Case Study 1: Antibacterial Properties

A study synthesized several isoindole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds had an inhibition profile similar to traditional antibiotics .

Case Study 2: Anticancer Efficacy

Another investigation focused on the antiproliferative effects of isoindole derivatives on colorectal cancer cells. The study found that specific modifications to the piperazine ring significantly enhanced cytotoxicity, leading to a better understanding of structure-function relationships in drug design .

Data Summary

Q & A

Q. What are the key synthetic routes for this compound, and how can researchers optimize yield?

The synthesis involves multi-step organic reactions, typically starting with the formation of the isoindole core followed by functionalization of the piperazinylpropyl side chain. A common approach includes:

- Core cyclization : Cyclization of precursors like tetrahydrophthalic anhydride derivatives under acidic or thermal conditions to form the isoindole-dione scaffold .

- Side-chain introduction : Alkylation or coupling reactions to attach the 3-(4-(2-methylphenyl)piperazinyl)propyl group. This may require protecting-group strategies to prevent undesired side reactions .

- Salt formation : Conversion to the dihydrochloride salt via treatment with HCl in a polar solvent (e.g., ethanol/water mixtures) .

Optimization : Reaction conditions (temperature, solvent, catalysts) must be systematically varied. For example, using DMF as a solvent at 80°C improved coupling efficiency in analogous piperazinyl derivatives .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological steps :

Q. What are the primary biological or pharmacological research applications of this compound?

This compound’s structural features (piperazine and isoindole-dione motifs) suggest potential as:

- CNS modulators : Piperazine derivatives often target serotonin or dopamine receptors. Researchers should screen for activity in neurotransmitter receptor binding assays .

- Anticancer agents : Evaluate cytotoxicity via MTT assays against cancer cell lines, focusing on apoptosis pathways (e.g., caspase-3 activation) .

- Antimicrobials : Test against Gram-positive/negative bacteria using MIC assays, noting the dihydrochloride salt’s enhanced solubility in aqueous media .

Advanced Research Questions

Q. How can computational methods streamline reaction design and resolve data contradictions?

Case study : Discrepancies in NMR data (e.g., unexpected splitting of piperazine protons) may arise from conformational flexibility or salt formation.

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model low-energy conformers and predict NMR chemical shifts .

- Reaction pathway analysis : Apply ab initio methods to identify rate-limiting steps (e.g., cyclization barriers) and optimize catalysts .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for side-chain functionalization .

Table 1 : Example workflow for resolving spectral contradictions

| Step | Method | Application |

|---|---|---|

| 1 | DFT conformational analysis | Identify dominant conformers |

| 2 | NMR prediction (GIAO) | Compare experimental vs. calculated shifts |

| 3 | MD simulations | Assess solvent effects on conformation |

Q. What strategies address low reproducibility in biological assays involving this compound?

Key challenges : Batch-to-batch variability in salt purity or hygroscopicity. Solutions :

- Strict QC protocols :

- Assay standardization :

- Use DMSO stock solutions (10 mM) with fresh preparation to avoid hydrolysis.

- Include positive controls (e.g., known receptor antagonists) to validate assay conditions .

Q. How can researchers leverage AI/ML for optimizing synthetic routes?

Approach :

- Data mining : Extract reaction parameters (yield, time, solvent) from literature (e.g., Reaxys, PubChem) .

- Feature engineering : Prioritize variables like solvent polarity, temperature, and catalyst loading.

- Model training : Develop random forest or neural network models to predict optimal conditions. For example, a model trained on 50+ piperazinyl alkylation reactions achieved 85% accuracy in yield prediction .

| Parameter | Baseline Yield (%) | AI-Optimized Yield (%) |

|---|---|---|

| Solvent | 45 (THF) | 72 (DMF) |

| Catalyst | 50 (K₂CO₃) | 68 (Cs₂CO₃) |

| Time | 24 h | 12 h |

Q. What advanced techniques resolve stereochemical uncertainties in the isoindole core?

The tetrahydroisoindole moiety may exhibit stereoisomerism (e.g., 3a,7a positions).

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo Kα radiation) .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra to assign configuration .

Q. How do researchers balance reactivity and stability in derivatization studies?

Example : Introducing substituents to the isoindole-dione core without ring-opening.

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of secondary amines) .

- Mild conditions : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) at room temperature to avoid decomposition .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.